molecular formula C24H21Cl2N3O8 B408845 N1,N3-BIS(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

Cat. No.: B408845
M. Wt: 550.3g/mol
InChI Key: KKECQSFHRULEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: is a complex organic compound with the molecular formula C24H22Cl2N2O6 . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two 4-chloro-2,5-dimethoxy-phenyl groups attached to an isophthalamide core, with a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxy-aniline and 5-nitro-isophthalic acid.

    Amidation Reaction: The 4-chloro-2,5-dimethoxy-aniline is reacted with 5-nitro-isophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide.

    Substitution: N,N’-Bis-(4-substituted-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide.

    Oxidation: N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalic acid.

Scientific Research Applications

N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide can be compared with other similar compounds:

    N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-isophthalamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N,N’-Bis-(4-methoxy-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide: Substitution of the chloro groups with methoxy groups alters the compound’s properties.

    N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-amino-isophthalamide:

N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-5-nitro-isophthalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21Cl2N3O8

Molecular Weight

550.3g/mol

IUPAC Name

1-N,3-N-bis(4-chloro-2,5-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C24H21Cl2N3O8/c1-34-19-10-17(21(36-3)8-15(19)25)27-23(30)12-5-13(7-14(6-12)29(32)33)24(31)28-18-11-20(35-2)16(26)9-22(18)37-4/h5-11H,1-4H3,(H,27,30)(H,28,31)

InChI Key

KKECQSFHRULEOY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.